FK506 binding protein-25
Description
Definition and Classification Within the Immunophilin Family
This compound belongs to the immunophilin protein family, a highly conserved group of cytosolic peptidyl-prolyl isomerases that catalyze the interconversion between cis and trans isomers of peptide bonds containing proline residues. Immunophilins are traditionally classified into two major families based on their sequence and biochemical characteristics: cyclosporin-binding cyclophilins and FK506-binding proteins. FK506 binding proteins serve as molecular receptors for immunosuppressive drugs and function as protein-folding chaperones that assist in the proper folding of diverse client proteins.
The immunophilin family encompasses proteins that play crucial roles in immunoregulation and basic cellular processes involving protein folding and trafficking. This compound specifically functions as a cis-trans prolyl isomerase that demonstrates the ability to bind immunosuppressants FK506 and rapamycin, along with various nuclear proteins including histone deacetylases, transcription factor YY1, casein kinase II, and nucleolin. This binding capacity positions this compound as an important mediator of immunosuppressive effects, particularly those induced by rapamycin treatment.
The peptidyl-prolyl cis-trans isomerase activity characteristic of FK506 binding proteins addresses a fundamental challenge in protein folding. While the majority of peptide bonds within proteins exist in trans conformation due to the partial double-bond nature of peptide bonds, a small fraction occurs in cis configuration. The X-Pro peptide bond does not spontaneously adopt the trans conformation, making cis-trans isomerization potentially the rate-limiting step in protein folding processes. This compound, through its prolyl isomerase activity, functions as a protein-folding chaperone that facilitates this critical step in cellular protein processing.
Historical Discovery and Nomenclature (FKBP3/FKBP25)
The discovery of this compound emerged from early investigations into cellular receptors for immunosuppressive drugs during the late 20th century. Initial research identified two FK506 binding proteins of molecular masses 12 kDa (FKBP12) and 13 kDa (FKBP13) as common cellular receptors for immunosuppressants FK506 and rapamycin. The identification of this compound represented a significant expansion of this protein family, as researchers sought to characterize additional cellular targets for these therapeutically important compounds.
This compound was first characterized as a previously unidentified 25-kDa FK506- and rapamycin-binding protein that was successfully purified to homogeneity from calf thymus, brain, and spleen tissues. The initial structural analysis revealed a 215 amino acid, 24-kDa C-terminal peptide sequence, establishing the foundation for subsequent molecular characterization studies. The protein demonstrated distinctive binding characteristics, showing markedly higher affinity for rapamycin compared to FK506, which distinguished it from previously identified family members.
The nomenclature for this protein reflects its dual identity within scientific literature, where it is designated both as this compound (FKBP25) based on its molecular weight and as FKBP3 according to its gene designation. The FKBP3 gene, located on human chromosome 14, encodes this 25 kDa protein, leading to the concurrent use of both naming conventions in research publications. The calculated molecular mass of 25.2 kDa contrasts with its migration pattern as a 30 kDa protein on SDS-polyacrylamide gels, a discrepancy attributed to the protein's unique structural characteristics.
Molecular cloning efforts in the early 1990s successfully isolated and characterized the complete this compound sequence, revealing its peptidylprolyl cis-trans-isomerase activity and confirming its preferential binding to rapamycin over FK506. These foundational studies established this compound as the first discovered nuclear member of the human FK506 binding protein family, marking a significant milestone in understanding the cellular distribution and functional diversity of immunophilin proteins.
Structural Overview: Nuclear Localization and Domain Architecture
This compound exhibits a distinctive dual-domain architecture that sets it apart from other immunophilin family members and underlies its diverse functional capabilities. The protein comprises two structurally and functionally distinct domains connected by a flexible linker region: an N-terminal basic tilted helix bundle domain spanning residues 1-73 and a C-terminal FK506 binding domain encompassing the conserved prolyl isomerase active site. This organization enables the protein to engage multiple cellular targets simultaneously and participate in complex regulatory networks.
The N-terminal domain represents a novel structural motif designated as the basic tilted helix bundle domain, which adopts a compact 5-helix bundle configuration. This domain exhibits no significant sequence homology to known mammalian proteins and contains a strongly hydrophilic region with 38% of residues bearing charged side chains. The basic tilted helix bundle domain features a positively charged surface patch structurally centered around the tilted helix H3, which is evolutionarily conserved and suggests a critical functional role in nucleic acid recognition.
Recent structural investigations have revealed that the basic tilted helix bundle domain confers specific binding capability to double-stranded RNA, demonstrating selectivity over DNA and single-stranded oligonucleotides. This RNA-binding function proves essential for this compound's nucleolar localization and its interactions with 60S pre-ribosome and early ribosome biogenesis factors. The domain operates independently of the catalytic FK506 binding domain, establishing a tether model where the N-terminus anchors the protein to regions containing double-stranded RNA while the C-terminal domain remains free to interact with neighboring proteins.
The C-terminal FK506 binding domain contains the well-conserved FK506 or rapamycin binding pocket and maintains the structural characteristics typical of immunophilin prolyl isomerases. This domain shares 43% sequence identity with FKBP12 and exhibits the peptidyl-prolyl cis-trans isomerase activity that defines the immunophilin family. Nuclear magnetic resonance studies of full-length this compound have demonstrated that both the N-terminal and C-terminal domains participate in DNA binding, with the helix-loop-helix domain forming major-groove interactions while the basic FK506 binding domain loop cooperates to interact with adjacent minor-groove regions.
| Structural Feature | Location | Function | Key Characteristics |
|---|---|---|---|
| Basic Tilted Helix Bundle Domain | Residues 1-73 | dsRNA binding, nuclear localization | 5-helix bundle, positively charged surface |
| Flexible Linker | Residues 74-107 | Domain connectivity | 35 amino acids, enables domain mobility |
| FK506 Binding Domain | Residues 108-224 | Prolyl isomerase activity, drug binding | Conserved immunophilin fold, rapamycin selectivity |
| Nuclear Localization Sequence | Multiple sites | Nuclear targeting | Facilitates nuclear accumulation |
The nuclear localization of this compound distinguishes it markedly from other FK506 binding proteins, which are predominantly cytoplasmic. The protein contains multiple putative nuclear localization sequences that facilitate its accumulation within the nucleus, where it forms complexes with various nuclear proteins including nucleolin and casein kinase II. This subcellular distribution enables this compound to participate directly in nuclear processes such as transcription regulation, chromatin modification, and ribosome biogenesis.
Properties
CAS No. |
147478-69-1 |
|---|---|
Molecular Formula |
C60H94O16 |
Synonyms |
FK506 binding protein-25 |
Origin of Product |
United States |
Scientific Research Applications
Structural Insights and Nucleic Acid Interaction
Recent studies have provided valuable insights into the structure of FKBP25 and its interaction with nucleic acids. The full-length human FKBP25 has been characterized using nuclear magnetic resonance (NMR) spectroscopy, revealing that it contains an N-terminal helix-loop-helix (HLH) domain and a C-terminal FK506-binding domain (FKBD). These domains cooperate to bind DNA, with the HLH domain forming major-groove interactions and the FKBD engaging with the minor groove of DNA . This structural understanding is crucial for elucidating how FKBP25 participates in nuclear events such as transcription regulation and chromatin dynamics.
Role in Transcription Regulation
FKBP25 has been shown to interact with several transcription factors and chromatin-associated proteins, influencing gene expression. For instance, it physically associates with histone deacetylases HDAC1 and HDAC2, as well as the transcriptional regulator Yin Yang 1 (YY1). This interaction enhances YY1's ability to bind DNA and repress transcription . Moreover, FKBP25 is implicated in the activation of the p53 signaling pathway by interacting with mouse double minute 2 homolog (MDM2), which increases MDM2's auto-ubiquitination and subsequent p53 activation .
Implications in Disease Mechanisms
The functions of FKBP25 extend into various disease contexts. Its involvement in protein folding, cellular signaling, and apoptosis suggests that it may play roles in conditions such as cancer, neurodegenerative diseases, and metabolic disorders. For example, alterations in FKBP25 expression have been linked to changes in cell proliferation dynamics in breast cancer cell lines . Additionally, FKBP25's interaction with nucleolin and casein kinase II indicates its potential role in ribosome biogenesis and cellular stress responses.
Case Study 1: FKBP25 Knockdown Effects on Cell Proliferation
A study investigating the effects of FKBP25 knockdown on MDA-MB-468 breast cancer cells demonstrated that reducing FKBP25 levels led to increased cell proliferation but decreased anchorage-dependent growth. This suggests that while FKBP25 may inhibit certain growth pathways, its absence can trigger compensatory mechanisms that enhance proliferation .
Case Study 2: Interaction with Histone Deacetylases
Research has established that FKBP25 forms a complex with HDAC1/HDAC2, which possesses deacetylase activity associated with transcriptional repression. This finding underscores a novel function for FKBP25 beyond its traditional roles as an immunophilin . The ability of FKBP25 to modulate histone deacetylation highlights its importance in epigenetic regulation.
Comparison with Similar Compounds
Comparison with Similar FKBP Family Members
Structural and Functional Features
The table below summarizes key differences between FKBP25 and other FKBP isoforms:
Functional Divergence
- Ligand Specificity : FKBP25’s rapamycin selectivity contrasts with FKBP12 and FKBP52, which bind FK506 with higher affinity. This difference stems from structural variations in the FKBd; FKBP25 lacks key residues (e.g., Trp59 in FKBP12) that stabilize FK506 interactions .
- Nuclear vs. Cytosolic Roles: While FKBP25 regulates chromatin remodeling and transcription via HDAC/YY1 complexes, FKBP52 modulates steroid receptor trafficking through Hsp90 binding, and FKBP12 impacts calcium signaling via ryanodine receptors .
- Disease Relevance : FKBP25 is implicated in cancer via p53-mediated downregulation, whereas FKBP52’s neurotrophic effects are linked to neurodegenerative therapies .
Evolutionary Insights
FKBP25’s HLH domain shares homology with Drosophila FKBP39 and chromatin-associated proteins, suggesting an ancestral role in nucleic acid metabolism . In contrast, FKBP12 and FKBP13 lack this domain, reflecting functional specialization in signal transduction and protein folding .
Research Findings and Implications
FKBP25 in Chromatin Regulation
FKBP25 recruits HDAC1/HDAC2 to deacetylate histones, repressing transcription at YY1-target genes. Mutations disrupting its HLH domain abolish DNA binding and impair gene silencing .
Therapeutic Targeting
FKBP25’s rapamycin-binding pocket offers a template for designing nuclear-specific immunophilin inhibitors. In contrast, FKBP12-targeted non-macrocyclic ligands avoid immunosuppression by failing to recruit calcineurin .
Comparative Drug Responses
- Anti-parasitic Agents: Plasmodium FKBP35 inhibition by FK506 highlights conserved immunophilin roles but distinct mechanisms compared to human FKBPs .
Tables
Table 1: Structural Comparison of FKBP Domains
| Domain | FKBP25 | FKBP12 | FKBP52 |
|---|---|---|---|
| FKBd | Rapamycin-selective | FK506-selective | FK506/rapamycin dual-binding |
| Unique Motifs | HLH (DNA binding) | Trp59 (FK506 stabilization) | TPR (Hsp90 interaction) |
Table 2: Functional Roles Across Species
Preparation Methods
Bacterial Expression in Escherichia coli
The majority of FKBP25 preparation protocols utilize E. coli as a heterologous expression host due to its scalability and cost-effectiveness. The full-length human FKBP25 gene is typically cloned into plasmid vectors such as pET29b or modified pET28 derivatives, which include affinity tags for simplified purification. For example, the N-terminal His-tagged FKBP25 (residues Met1–Asp224) is expressed in E. coli BL21(DE3) cells induced with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 37°C. The inclusion of 0.1 mM ZnCl₂ in lysogeny broth (LB) media enhances the solubility of FKBP25 domains involved in nucleic acid binding. Post-induction, cells are harvested by centrifugation, resuspended in lysis buffers (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.0), and lysed via sonication or homogenization.
Mammalian Cell Expression
For studies requiring post-translational modifications or nuclear localization, FKBP25 is expressed in mammalian systems. Flp-In T-Rex HEK293 cells are transfected with pcDNA5 vectors containing FKBP25 cDNA under tetracycline-inducible promoters. Stable clones are selected using hygromycin, and protein expression is induced with 1 µg/ml tetracycline for 24 hours. This system yields FKBP25 with native-like folding, critical for interactions with ribosomal proteins and nucleic acids.
Purification Strategies
Immobilized Metal Affinity Chromatography (IMAC)
His-tagged FKBP25 is purified using Ni-NTA affinity chromatography. Cell lysates are incubated with Ni-NTA resin, washed with buffers containing 20–50 mM imidazole, and eluted with 250–500 mM imidazole. The eluate is dialyzed into low-salt buffers (e.g., 25 mM Bis-Tris, 150 mM NaCl, pH 7.0) to remove imidazole and concentrate the protein. This method achieves >95% purity, as verified by SDS-PAGE and Coomassie blue staining.
Size Exclusion Chromatography (SEC)
SEC is employed as a polishing step to isolate monodisperse FKBP25. The protein is loaded onto Superdex 75 or 200 columns equilibrated with 20 mM Tris-HCl, 150 mM NaCl, pH 7.4. SEC removes aggregates and contaminants, yielding FKBP25 with a molecular weight of ~27.3 kDa, consistent with theoretical predictions.
Quality Control and Functional Validation
Analytical Techniques
-
SDS-PAGE and Western Blot : Purity is assessed using 12% SDS-PAGE, followed by Coomassie staining or anti-His/FKBP25 antibodies.
-
Nuclear Magnetic Resonance (NMR) : Uniformly ¹⁵N/¹³C-labeled FKBP25 is analyzed by 2D/3D heteronuclear NMR to verify structural integrity. Chemical shift assignments are deposited in the Biological Magnetic Resonance Bank (BMRB ID: 19551).
-
Isothermal Titration Calorimetry (ITC) : Binding affinity to DNA or ribosomal proteins (e.g., 60S ribosomal protein L7a) is quantified using ITC, with typical dissociation constants (Kd) in the µM range.
Functional Assays
-
Gel Retardation Assay : FKBP25’s DNA-binding activity is tested by incubating supercoiled plasmid DNA (e.g., pSUMO) with increasing protein concentrations (1:0 to 1:250 molar ratios) and resolving complexes on 1% agarose gels.
-
Paramagnetic Relaxation Enhancement (PRE) : Intermolecular interactions between FKBP25 and DNA are probed using Mn²⁺-labeled oligonucleotides, with intensity ratios (Iₚₐᵣ/I𝒹𝒾𝒶) calculated from ¹⁵N TROSY-HSQC spectra.
Comparative Analysis of Expression Systems
Challenges and Optimizations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
